molecular formula C8H8F3NO B11756403 (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL

(R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL

Katalognummer: B11756403
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: HHEXZBORTSEZEF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a trifluorophenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a primary amine

    Substitution: Formation of halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its trifluorophenyl group enhances its binding affinity and specificity towards target proteins, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-Amino-2-(4-fluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(3,5-difluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2,4,5-trifluorophenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity. This trifluorophenyl group also imparts unique electronic properties, making the compound highly valuable in various research applications.

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

(2R)-2-amino-2-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2/t7-/m0/s1

InChI-Schlüssel

HHEXZBORTSEZEF-ZETCQYMHSA-N

Isomerische SMILES

C1=C(C=C(C(=C1F)F)F)[C@H](CO)N

Kanonische SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.